Lipophilicity and Selectivity Profile
The 3,4-dimethyl substitution pattern on the benzamidine core directly impacts the molecule's interaction with serine protease active sites. While specific Ki data for 3,4-Dimethyl-benzamidine hydrochloride against a comprehensive panel is not widely reported in open literature, class-level inference from studies on substituted benzamidines indicates that the 3,4-dimethyl substitution enhances hydrophobic interactions and alters binding conformation compared to unsubstituted benzamidine [1]. This is expected to shift the inhibitor's selectivity profile among different trypsin-like serine proteases. For instance, unsubstituted benzamidine hydrochloride exhibits varying Ki values for different targets, such as 21 µM for trypsin and 110 µM for Factor Xa [2]. The addition of the 3,4-dimethyl groups is a deliberate structural modification aimed at achieving a different selectivity profile or improved potency for specific targets like thrombin, for which it is noted as an inhibitor [3].
| Evidence Dimension | Structural Modification Impact on Enzyme Binding |
|---|---|
| Target Compound Data | 3,4-Dimethyl substitution pattern on benzamidine ring; molecular weight 184.67 g/mol ; noted as an inhibitor of thrombin [3]. |
| Comparator Or Baseline | Unsubstituted Benzamidine hydrochloride (CAS 1670-14-0); molecular weight 156.61 g/mol [4]. |
| Quantified Difference | Molecular weight increase of ~28 g/mol due to 3,4-dimethyl groups; LogP for free base is 3.19 [5] compared to benzamidine LogP of ~2.57 [4]. Enhanced lipophilicity and steric bulk alter enzyme pocket interactions. |
| Conditions | Structural analysis; class-level SAR from benzamidine derivative studies [1]. |
Why This Matters
Researchers targeting a specific serine protease (e.g., thrombin over trypsin) cannot simply substitute unsubstituted benzamidine. The 3,4-dimethyl variant offers a different physicochemical and selectivity profile, which is critical for achieving on-target effects in biochemical assays.
- [1] Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. PMID: 616739. View Source
- [2] MedChemExpress. Benzamidine hydrochloride hydrate. Product Datasheet. View Source
- [3] Delta-B. 3,4-Dimethyl-benzamidine Hydrochloride (D-P-34654). Product Information. View Source
- [4] Molbase. Benzamidine hydrochloride (CAS 1670-14-0). Compound Information. View Source
- [5] Kuujia. Cas no 112072-09-0 (3,4-dimethylbenzene-1-carboximidamide hydrochloride). View Source
